REACTION_CXSMILES
|
[CH2:1]([C:4]1[C:5](Cl)=[N:6][CH:7]=[N:8][C:9]=1[Cl:10])[CH:2]=[CH2:3].C([Sn](CCCC)(CCCC)[C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][N:18]=1)CCC>CN(C=O)C>[CH2:1]([C:4]1[C:9]([Cl:10])=[N:8][CH:7]=[N:6][C:5]=1[C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][N:18]=1)[CH:2]=[CH2:3]
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Name
|
|
Quantity
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2 g
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Type
|
reactant
|
Smiles
|
C(C=C)C=1C(=NC=NC1Cl)Cl
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Name
|
|
Quantity
|
6.1 g
|
Type
|
reactant
|
Smiles
|
C(CCC)[Sn](C1=NC=CC=C1)(CCCC)CCCC
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Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
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CN(C)C=O
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The reaction mixture was degassed with nitrogen for 30 minute
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Duration
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30 min
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Type
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ADDITION
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Details
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Pd(PPh3)4 (615 mg) was added
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Type
|
CUSTOM
|
Details
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The reaction mixture was again degassed with nitrogen for 20 minutes
|
Duration
|
20 min
|
Type
|
CUSTOM
|
Details
|
before being irradiated under microwave at 160° C. for 30 minutes
|
Duration
|
30 min
|
Type
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FILTRATION
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Details
|
filtered through a celite pad
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Type
|
WASH
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Details
|
washed with ethyl acetate (2×50 mL)
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Type
|
WASH
|
Details
|
The combined filtrate was washed with water (30 mL) and brine (30 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
The organic layer was dried over anhydrous Na2SO4
|
Type
|
CONCENTRATION
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Details
|
concentrated
|
Type
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CUSTOM
|
Details
|
The resulting residue was purified by column chromatography
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Name
|
|
Type
|
product
|
Smiles
|
C(C=C)C=1C(=NC=NC1C1=NC=CC=C1)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1 g | |
YIELD: CALCULATEDPERCENTYIELD | 40.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |